
hapalindole G
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hapalindole G is a natural product that was first isolated from the marine cyanobacterium, Fischerella ambigua, in 1996. It belongs to the hapalindole family of alkaloids and has shown significant promise in scientific research due to its unique chemical structure and biological activity.
科学的研究の応用
1. Biosynthesis and Chemical Structure
Hapalindoles, including hapalindole G, are indole alkaloids with complex polycyclic ring systems. Their biosynthesis has been a subject of interest due to the intricate chemical structures. Key studies reveal the involvement of specific gene clusters and enzymes in the formation of these structures. For instance, Li et al. (2015) identified the fam gene cluster in the cyanobacterium Fischerella ambigua, which encodes hapalindole biosynthesis. This process involves enzymes like FamD1, FamD2, and FamC1, which collectively form the tetracyclic core ring system of hapalindoles through biochemical reactions such as Cope rearrangement and cyclization (Li et al., 2015).
2. Biological Activity and Potential Applications
Hapalindole G, like other hapalindole-related alkaloids, exhibits diverse biological activities, making them subjects of pharmacological interest. For example, Mo et al. (2010) reported the isolation of hapalindole-related alkaloids from Fischerella ambigua, highlighting their strong inhibitory activity against Mycobacterium tuberculosis, indicating potential antimicrobial applications (Mo et al., 2010). Similarly, Cagide et al. (2014) demonstrated that hapalindoles could act as sodium channel modulators, suggesting their potential use in neurological research or therapy (Cagide et al., 2014).
3. Synthesis and Chemical Modification
The complex structure of hapalindoles has spurred interest in their total synthesis and chemical modification. Richter et al. (2008) detailed the total synthesis of several hapalindole family members, emphasizing the efficiency and practicality of their synthesis methods, which could facilitate the production and study of these compounds (Richter et al., 2008).
4. Anticancer Research
Hapalindole G and its derivatives have been explored for their anticancer properties. Acuña et al. (2018) investigated Hapalindole H's (a related compound) effects on prostate cancer cells, finding it to be a potent inhibitor of nuclear factor-kappa B (NF-ĸB) and an inducer of apoptosis through the intrinsic mitochondrial pathway, highlighting its potential in cancer therapy (Acuña et al., 2018).
5. Immunomodulatory Effects
Investigations into the immunomodulatory effects of hapalindoles have revealed their potential in treating autoimmune diseases and cancers. Chilczuk et al. (2019) identified hapalindole A as a potent compound reducing T cell proliferation, indicating its application in immunomodulation (Chilczuk et al., 2019).
特性
CAS番号 |
102045-13-6 |
|---|---|
製品名 |
hapalindole G |
分子式 |
C21H23ClN2 |
分子量 |
338.9 g/mol |
IUPAC名 |
(2S,3R,4R,5R,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraene |
InChI |
InChI=1S/C21H23ClN2/c1-6-21(4)16(22)10-14-18(19(21)23-5)12-11-24-15-9-7-8-13(17(12)15)20(14,2)3/h6-9,11,14,16,18-19,24H,1,10H2,2-4H3/t14-,16+,18+,19+,21-/m0/s1 |
InChIキー |
UGBGKUYYYCTXAK-DBKAPMEGSA-N |
異性体SMILES |
C[C@@]1([C@@H](C[C@H]2[C@H]([C@H]1[N+]#[C-])C3=CNC4=CC=CC(=C43)C2(C)C)Cl)C=C |
SMILES |
CC1(C2CC(C(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)Cl)C |
正規SMILES |
CC1(C2CC(C(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)Cl)C |
同義語 |
hapalindole G |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



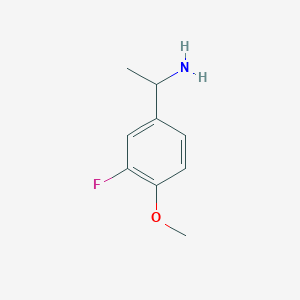
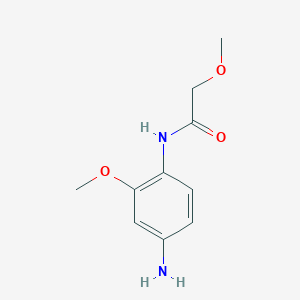
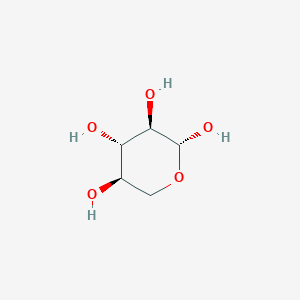
![N-[(2r)-2-({n~5~-[amino(Iminio)methyl]-L-Ornithyl-L-Valyl}amino)-4-Methylpentyl]-L-Phenylalanyl-L-Alpha-Glutamyl-L-Alanyl-L-Norleucinamide](/img/structure/B11191.png)

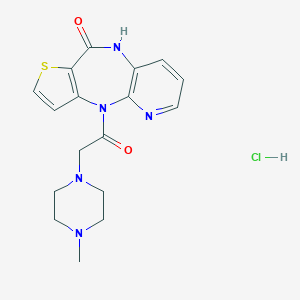
![hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B11198.png)
![5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B11200.png)
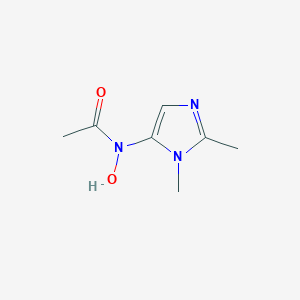
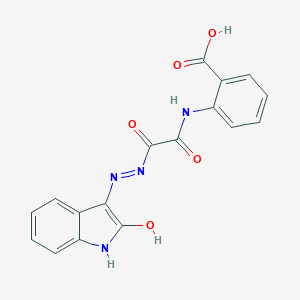
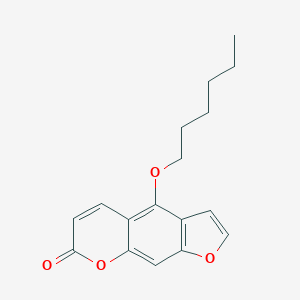
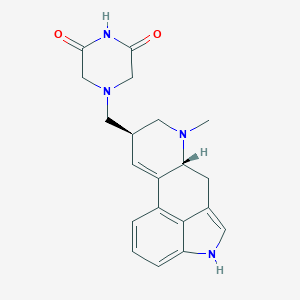

![3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one](/img/structure/B11215.png)